![molecular formula C21H28N2O2 B2666052 N-((1R,3s)-adamantan-1-yl)-2-phenylmorpholine-4-carboxamide CAS No. 1396862-71-7](/img/structure/B2666052.png)
N-((1R,3s)-adamantan-1-yl)-2-phenylmorpholine-4-carboxamide
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Overview
Description
The compound “N-((1R,3s)-adamantan-1-yl)-2-phenylmorpholine-4-carboxamide” is a complex organic molecule. It contains an adamantane group, which is a type of diamondoid and a common motif in medicinal chemistry due to its unique three-dimensional structure . The molecule also contains a phenyl group, a morpholine ring, and a carboxamide group.
Molecular Structure Analysis
The adamantane group in the molecule is a rigid, three-dimensional structure, which can influence the overall shape and properties of the molecule. The morpholine ring is a six-membered ring containing an oxygen and a nitrogen atom, which can participate in hydrogen bonding and other interactions . The phenyl group is a planar, aromatic ring, which can contribute to the overall stability of the molecule and participate in π-π stacking interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the carboxamide group could potentially undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine . The phenyl group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar carboxamide group could increase its solubility in polar solvents, while the nonpolar adamantane and phenyl groups could increase its solubility in nonpolar solvents .Scientific Research Applications
Antiviral Activity Against Dengue Virus (DENV)
Dengue fever is a mosquito-borne viral illness prevalent in tropical and subtropical regions. Researchers have synthesized hybrid compounds by combining structural features of known DENV inhibitors with N-(adamantan-1-yl)-2-phenylmorpholine-4-carboxamide. Notably, N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide (Compound 3) demonstrated significant anti-DENV serotype 2 activity (IC50 = 22.2 µM) and low cytotoxicity . This finding suggests its potential as an antiviral agent.
Cannabinoid Receptor Modulation
Another compound, N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide , shares structural similarities with N-(adamantan-1-yl)-2-phenylmorpholine-4-carboxamide. It falls into the class of cannabimimetics and interacts with cannabinoid receptors. Researchers have studied its analytical features for identification purposes .
Future Directions
The unique structure of this compound suggests that it could have interesting biological activity, and it could be a valuable starting point for the development of new drugs. Future research could involve testing its activity against various biological targets, and optimizing its structure to improve its potency and selectivity .
properties
IUPAC Name |
N-(1-adamantyl)-2-phenylmorpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c24-20(22-21-11-15-8-16(12-21)10-17(9-15)13-21)23-6-7-25-19(14-23)18-4-2-1-3-5-18/h1-5,15-17,19H,6-14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DANGNONCDYBNSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NC23CC4CC(C2)CC(C4)C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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